molecular formula C17H14O2 B5208578 (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone

(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone

Cat. No. B5208578
M. Wt: 250.29 g/mol
InChI Key: AZIZUEOQJXVEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone, also known as MBDB, is a synthetic compound belonging to the benzofuran family. It is structurally related to the illegal drug MDMA (3,4-methylenedioxymethamphetamine) and acts as a stimulant and entactogen. MBDB has been studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders.

Mechanism of Action

The exact mechanism of action of (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone is not well understood. However, it is believed to act as a serotonin and dopamine releaser, similar to MDMA. It may also have agonist activity at the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. It also increases heart rate, blood pressure, and body temperature. In animal studies, (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone has been shown to have neuroprotective effects and may help to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone in lab experiments is that it is relatively easy to synthesize and has a similar chemical structure to MDMA, making it a useful analog for studying the effects of MDMA. However, (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone is a controlled substance in many countries and may be difficult to obtain for research purposes. Additionally, its effects on humans are not well understood, and there is a lack of clinical data on its safety and efficacy.

Future Directions

There are several potential future directions for research on (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone. One area of interest is its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as a research tool for studying the effects of MDMA and other related compounds. Finally, more research is needed to understand the mechanisms underlying its neuroprotective effects and to explore its potential as a treatment for neurodegenerative diseases.

Synthesis Methods

(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone can be synthesized using various methods, including the Friedel-Crafts acylation of 3-methylbenzofuran with 4-methylacetophenone. Another method involves the condensation of 3-methylbenzofuran with 4-methylbenzaldehyde in the presence of a base and a catalyst. The resulting product is then oxidized to form (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone.

Scientific Research Applications

(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone has been studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. Studies have shown that (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone has anxiolytic and antidepressant effects in animal models. It has also been shown to increase social interaction and reduce aggressive behavior in rodents.

properties

IUPAC Name

(3-methyl-1-benzofuran-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-11-7-9-13(10-8-11)16(18)17-12(2)14-5-3-4-6-15(14)19-17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIZUEOQJXVEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone

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